3-Chloro-5-(chloromethyl)pyridine
Overview
Description
3-Chloro-5-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a chloromethyl group at the fifth position of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Chloromethylpyridines, in general, are known to be used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
It’s known that chloromethylpyridines can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In such reactions, the chloromethyl group can act as a leaving group, enabling the formation of new carbon-carbon bonds .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chloromethyl)pyridine typically involves the chlorination of 3-methylpyridine. One common method includes the use of phosphorus oxychloride and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a chlorination addition and cyclization reaction. This method utilizes solid triphosgene or diphosgene as chlorination agents, which helps in reducing the production of waste and improving the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydrogencarbonate and peracetic acid are commonly used.
Oxidation: Peracetic acid in acetic acid is used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemistry: 3-Chloro-5-(chloromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs, including those with anti-inflammatory and antimicrobial properties .
Industry: The compound is used in the production of neonicotinoid insecticides, which are effective in protecting crops from pests .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-methylpyridine
- 3-(Chloromethyl)pyridine
Comparison: 3-Chloro-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, 2-Chloro-5-(chloromethyl)pyridine is another chlorinated pyridine derivative, but its different substitution pattern results in varied reactivity and applications . Similarly, 2-Chloro-5-methylpyridine lacks the additional chlorine atom, affecting its chemical behavior and use in synthesis .
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJPBMQJUFFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562479 | |
Record name | 3-Chloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847737-51-3 | |
Record name | 3-Chloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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